molecular formula C7H16O2P2 B10770621 3-Hydroxy-3,4-dimethylpentyl phosphanylidenephosphinite

3-Hydroxy-3,4-dimethylpentyl phosphanylidenephosphinite

Cat. No.: B10770621
M. Wt: 194.15 g/mol
InChI Key: VODAHBTZSLKFBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-3,4-dimethylpentyl phosphanylidenephosphinite involves a multi-step processThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphine derivatives .

Scientific Research Applications

Chemistry: The compound is used as a ligand in coordination chemistry, where it forms complexes with metal ions.

Biology: In biological research, the compound is investigated for its interactions with biomolecules and potential therapeutic effects. It is used in studies related to enzyme inhibition and receptor binding .

Medicine: Its unique structure allows for modifications that can enhance its biological activity and selectivity .

Industry: In the industrial sector, the compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various applications, including polymer synthesis and surface modification .

Mechanism of Action

The mechanism of action of 3-hydroxy-3,4-dimethylpentyl phosphanylidenephosphinite involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biochemical processes .

Comparison with Similar Compounds

Comparison: Compared to its similar compounds, 3-hydroxy-3,4-dimethylpentyl phosphanylidenephosphinite exhibits unique reactivity and stability due to the presence of the phosphanylidene group. This group enhances its ability to form stable complexes with metal ions and participate in various chemical reactions. Additionally, its unique structure allows for diverse modifications, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C7H16O2P2

Molecular Weight

194.15 g/mol

IUPAC Name

3,4-dimethyl-1-phosphanylidenephosphanyloxypentan-3-ol

InChI

InChI=1S/C7H16O2P2/c1-6(2)7(3,8)4-5-9-11-10/h6,8,10H,4-5H2,1-3H3

InChI Key

VODAHBTZSLKFBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(CCOP=P)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.